molecular formula C15H21N3O2S B497263 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 890598-27-3

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B497263
CAS No.: 890598-27-3
M. Wt: 307.4g/mol
InChI Key: DFQZUXOPWIGOIK-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound featuring a pyrazole ring and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent, such as 2-bromoethylamine, under basic conditions.

    Sulfonamide Formation: The intermediate product is then reacted with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Amines or other reduced forms of the sulfonamide.

    Substitution: Various substituted pyrazole or benzene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate.

Biology

Biologically, N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide may exhibit various activities such as enzyme inhibition or receptor modulation due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its sulfonamide group is known for its presence in many pharmaceuticals, suggesting possible applications in antimicrobial or anti-inflammatory therapies.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of dyes, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by mimicking natural substrates of enzymes, thereby inhibiting their activity. The pyrazole ring could interact with various receptors or enzymes, potentially disrupting normal biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-benzenesulfonamide: Lacks the additional methyl groups on the benzene ring.

    N-(2-(1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide: Lacks the methyl groups on the pyrazole ring.

    N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide: Has only one methyl group on the benzene ring.

Uniqueness

The presence of multiple methyl groups on both the pyrazole and benzene rings in N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide may enhance its lipophilicity and potentially its ability to cross biological membranes, making it unique compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C15H21N3O2S
  • Molecular Weight : 307.41 g/mol
  • CAS Number : 890598-27-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of mTOR Pathway : Similar compounds have shown the ability to inhibit the mechanistic target of rapamycin (mTOR) signaling pathway, which is crucial in regulating cell growth and proliferation. This inhibition can lead to reduced cancer cell proliferation and increased autophagy .
  • Autophagy Modulation : Research indicates that pyrazole derivatives can modulate autophagic processes. Compounds similar to this compound have been shown to disrupt autophagic flux by interfering with mTORC1 reactivation .

Anticancer Activity

Several studies have evaluated the anticancer properties of pyrazole derivatives:

  • Cell Line Studies : In vitro studies demonstrated that certain pyrazole derivatives exhibit submicromolar antiproliferative activity against pancreatic cancer cell lines (e.g., MIA PaCa-2). These compounds reduced mTORC1 activity and promoted autophagy, indicating a potential therapeutic avenue for cancer treatment .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of pyrazole compounds:

  • Cytokine Modulation : Pyrazole derivatives have been shown to reduce the production of pro-inflammatory cytokines in various models, suggesting their utility in treating inflammatory diseases .

Case Studies

A notable case study involved the evaluation of a related compound's effects on human cancer cells. The study found that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. This highlights the potential for this compound to act as an effective anticancer agent.

Data Summary Table

Activity Type Mechanism Reference
AnticancerInhibition of mTOR pathway; Induction of autophagy
Anti-inflammatoryReduction of pro-inflammatory cytokines
CytotoxicityInduction of apoptosis in cancer cell lines

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-11-5-6-15(9-12(11)2)21(19,20)16-7-8-18-14(4)10-13(3)17-18/h5-6,9-10,16H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQZUXOPWIGOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321848
Record name N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3,4-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678804
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

890598-27-3
Record name N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3,4-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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